TY-51469

概要

説明

TY-51469は、さまざまな炎症プロセスに関与する酵素であるキマーゼの強力かつ選択的な阻害剤です。 サルおよびヒトモデルでキマーゼ活性を有意に阻害することが示されており、IC50値はそれぞれ0.4 nMおよび7.0 nMです 。 この化合物は、肺線維症や炎症性腸疾患などの疾患における潜在的な治療用途について研究されています .

準備方法

TY-51469の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む複数のステップが含まれます。 詳細な合成経路と工業生産方法は、所有権があり、公表されていません。 化合物は高純度(≥98%)で入手可能であり、固体として-20℃で最大3年間保存できることが知られています .

化学反応の分析

TY-51469は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体の形成につながります。

還元: 還元反応は、this compoundに存在する官能基を変換し、生物活性を変化させる可能性があります。

置換: this compoundを含む置換反応は、異なる特性を持つ新しい誘導体の形成につながります。

これらの反応に使用される一般的な試薬および条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

This compoundは、その科学研究アプリケーションについて広く研究されており、以下が含まれます。

化学: キマーゼ阻害とそのさまざまな生化学経路への影響を研究するためのツール化合物として使用されます。

生物学: 肺の炎症反応を調節し、好中球の蓄積を減少させる役割について調査されました

科学的研究の応用

TY-51469 has been extensively studied for its scientific research applications, including:

Chemistry: Used as a tool compound to study chymase inhibition and its effects on various biochemical pathways.

Biology: Investigated for its role in modulating inflammatory responses and reducing neutrophil accumulation in the lungs

Medicine: Explored for its potential therapeutic applications in treating pulmonary fibrosis, inflammatory bowel disease, and non-alcoholic steatohepatitis

Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research

作用機序

TY-51469は、さまざまな炎症性メディエーターの活性化に重要な役割を果たす酵素であるキマーゼを選択的に阻害することにより、その効果を発揮します。 キマーゼ活性を阻害することにより、this compoundは、影響を受けた組織における好中球やその他の炎症細胞の蓄積を減少させます。 この阻害は、肺線維症や炎症性腸疾患などの疾患における炎症と線維症の減少につながります .

類似化合物との比較

TY-51469は、キマーゼ阻害剤としての高い選択性と効力においてユニークです。 類似の化合物には以下が含まれます。

LM22B-10: 異なる構造的特性を持つ別のキマーゼ阻害剤。

インスリンデテミル: 直接のキマーゼ阻害剤ではありませんが、抗炎症効果について研究されています。

This compoundは、キマーゼの特定の標的化と、前臨床モデルにおける炎症と線維症を軽減する実証された有効性により際立っています .

生物活性

TY-51469 is a selective chymase inhibitor that has garnered attention for its potential therapeutic applications in various inflammatory diseases. This article delves into the biological activity of this compound, highlighting its mechanism of action, research findings, and relevant case studies.

Chymase is an enzyme that plays a crucial role in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor involved in various inflammatory pathways. This compound exhibits a high level of specificity for chymase, with an inhibitory concentration (IC50) of approximately 0.7 nM , making it one of the most effective compounds in its class. Unlike many other enzyme inhibitors, this compound does not significantly inhibit angiotensin-converting enzyme (ACE), which minimizes potential side effects associated with broader enzyme inhibition.

The compound binds to the active site of chymase, preventing substrate access and subsequent enzymatic activity. This inhibition leads to reduced levels of pro-inflammatory mediators, which can be beneficial in conditions such as hypertension and pulmonary fibrosis.

Inflammatory Bowel Disease (IBD)

A pivotal study investigated the effects of this compound on inflammatory bowel disease using a rat model induced by dextran sulfate sodium (DSS). The study involved 75 Sprague-Dawley rats divided into three groups: control, model, and this compound treatment. The treatment group received daily intraperitoneal injections of 10 mg/kg of this compound for 28 days.

Results:

- The experiment group exhibited significantly reduced intestinal inflammation compared to the model group at multiple time points (days 7, 14, 21, and 28) (P < 0.05).

- Flow cytometry revealed a higher proportion of CD4(+)CD25(+) Tregs in the treatment group compared to the model group.

- Cytokine analysis showed increased expression levels of IL-10 , TGF-β1 , and decreased levels of IL-17A in the treatment group compared to the model group .

Deep Vein Thrombosis (DVT)

Another study assessed the efficacy of this compound in preventing deep vein thrombosis (DVT) in a mouse model. Mice were subjected to inferior vena cava ligation to induce DVT and treated with a single dose of 10 mg/kg this compound.

Results:

- Treatment with this compound resulted in over 95% reduction in thrombus weight and length compared to control mice.

- The compound significantly reduced thrombus formation in a dose-dependent manner, indicating its potential utility in managing thrombotic conditions .

Data Summary

特性

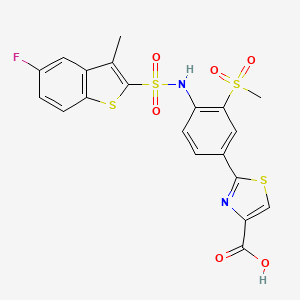

IUPAC Name |

2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O6S4/c1-10-13-8-12(21)4-6-16(13)31-20(10)33(28,29)23-14-5-3-11(7-17(14)32(2,26)27)18-22-15(9-30-18)19(24)25/h3-9,23H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRCULCCRGSSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)NC3=C(C=C(C=C3)C4=NC(=CS4)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。